molecular formula C10H14O3 B1592762 1-(2-Methoxyphenoxy)-2-propanol CAS No. 64120-49-6

1-(2-Methoxyphenoxy)-2-propanol

Cat. No.: B1592762
CAS No.: 64120-49-6
M. Wt: 182.22 g/mol
InChI Key: CUJJTCXPBXHBTJ-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenoxy)-2-propanol is an organic compound with the molecular formula C10H14O3 It is a derivative of phenol and is characterized by the presence of a methoxy group attached to the benzene ring and a propanol group

Mechanism of Action

Target of Action

The primary target of 1-(2-Methoxyphenoxy)-2-propanol is the β-O-4 bond in lignin . Lignin is a complex organic polymer that provides structural support to plant cell walls. The β-O-4 bond is the most abundant linkage in lignin, and its cleavage is a key step in lignin degradation

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methoxyphenoxy)-2-propanol can be synthesized through several methods. One common approach involves the reaction of 2-methoxyphenol with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form 1-(2-methoxyphenoxy)-2,3-epoxypropane. This intermediate is then hydrolyzed to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the use of catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenoxy)-2-propanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

Comparison with Similar Compounds

  • 1-(2-Methoxyphenoxy)-2,3-epoxypropane
  • 2-(2-Methoxyphenoxy)ethanol
  • 1,3-Bis(2-methoxyphenoxy)propan-2-ol

Comparison: 1-(2-Methoxyphenoxy)-2-propanol is unique due to its specific structural features, such as the presence of both a methoxy group and a propanol group. This combination of functional groups imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill .

Properties

IUPAC Name

1-(2-methoxyphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-8(11)7-13-10-6-4-3-5-9(10)12-2/h3-6,8,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJJTCXPBXHBTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621880
Record name 1-(2-Methoxyphenoxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64120-49-6
Record name 1-(2-Methoxyphenoxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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